

A Comparative Guide to IDO1 Inhibitors: Ido1-IN-12, Epacadostat, and Linrodostat

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Compound of Interest

Compound Name: Ido1-IN-12

Cat. No.: B12417963

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Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that plays a significant role in tumor immune evasion by catalyzing the first and rate-limiting step of tryptophan catabolism. This process leads to the depletion of tryptophan, an essential amino acid for T-cell function, and the production of immunosuppressive metabolites, primarily kynurenine. Consequently, the development of potent and selective IDO1 inhibitors is a key strategy in cancer immunotherapy. This guide provides a comparative overview of a novel phenyl urea derivative, **Ido1-IN-12**, alongside two well-characterized clinical candidates, Epacadostat and Linrodostat (BMS-986205), supported by experimental data and detailed protocols.

Quantitative Performance Comparison

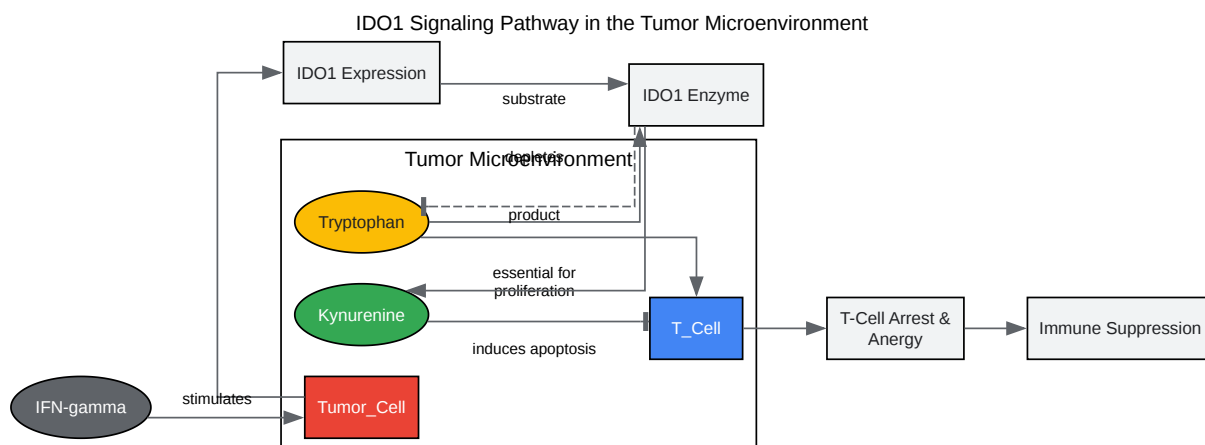
The following table summarizes the key performance metrics of **Ido1-IN-12**, Epacadostat, and Linrodostat, offering a direct comparison of their biochemical potency, cellular activity, and pharmacokinetic profiles.

Parameter	Ido1-IN-12 (Compound i12)	Epacadostat (INCB024360)	Linrodostat (BMS- 986205)
Biochemical Potency (IC50)	0.1-0.6 μ M (Enzymatic Assay)[1][2]	~72 nM (Enzymatic Assay)[3]	1.7 nM (Enzymatic Assay)
Cellular Activity (IC50)	Data not available	~7.1 nM (HeLa cells) [3]	1.1 nM (IDO1-HEK293 cells)[4]
Mechanism of Action	Not explicitly stated	Competitive, reversible; Heme-binding	Irreversible; Apo-IDO1 binding (Heme competitor)[5]
Selectivity	No inhibitory activity against TDO[1][2]	>1000-fold selective over TDO and IDO2	Highly selective for IDO1 over TDO and IDO2
Oral Bioavailability (Mouse)	87.4%[1]	Data not available	Data not available
Plasma Clearance (Mouse)	22.45 mL/min/kg[1]	Data not available	Data not available
Half-life ($t_{1/2}$) (Mouse)	11.2 h[1]	Data not available	Data not available
In Vivo Efficacy	40.5% TGI (15 mg/kg, B16F10 model); 34.3% TGI (30 mg/kg, PAN02 model)[1]	Demonstrated tumor growth suppression in preclinical models	Potent in vivo pharmacodynamic activity in advanced cancers[4]

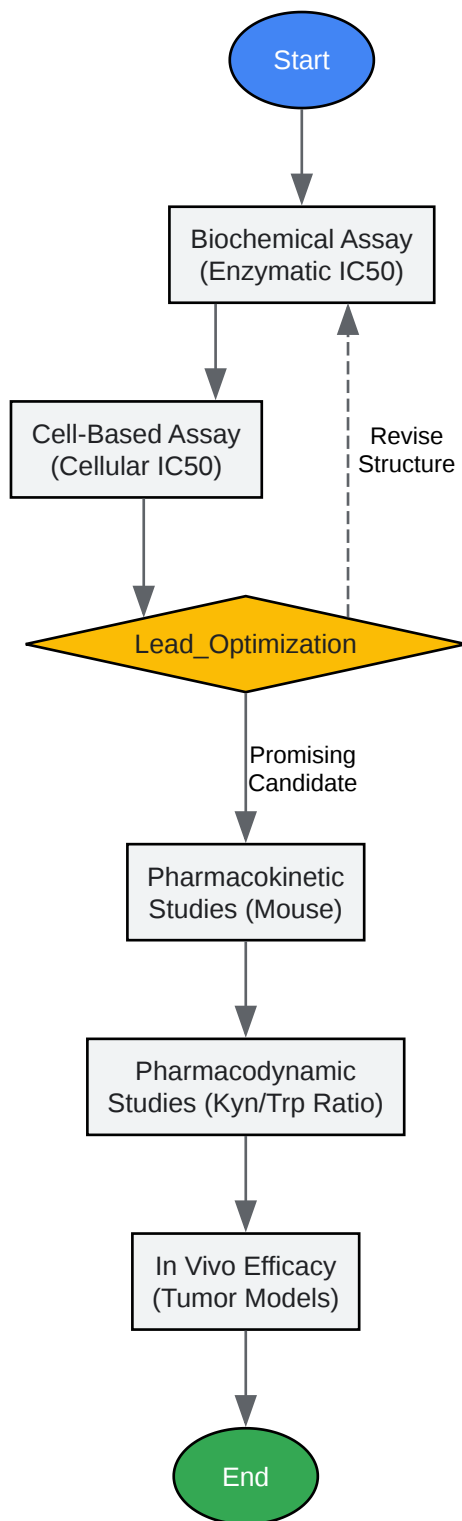
TGI: Tumor Growth Inhibition

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the evaluation process is crucial for understanding the development and application of IDO1 inhibitors.



Experimental Workflow for IDO1 Inhibitor Evaluation

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